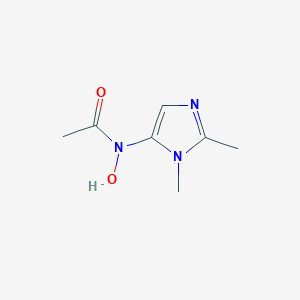
(Z)-but-2-enedioic acid;N-(dibenzothiophen-4-ylmethyl)-N',N'-diethylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2) is a chemical compound that belongs to the class of organic compounds known as dibenzothiophenes. These compounds are characterized by a dibenzothiophene moiety, which is a sulfur-containing polycyclic aromatic hydrocarbon. The maleate salt form indicates that the compound is combined with maleic acid in a 1:2 ratio.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2) typically involves the following steps:
Formation of the Dibenzothiophene Moiety: This can be achieved through various methods, including the cyclization of biphenyl sulfides.
Alkylation: The dibenzothiophene moiety is then alkylated with an appropriate alkylating agent to introduce the 4-dibenzothienylmethyl group.
Amine Formation: The alkylated product is reacted with N,N-diethylethylenediamine under suitable conditions to form the desired amine.
Salt Formation: The final step involves the reaction of the amine with maleic acid to form the maleate salt in a 1:2 ratio.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar steps as described above, with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N’-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2) can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the dibenzothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under suitable conditions to form the corresponding reduced products.
Substitution: The aromatic rings in the dibenzothiophene moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N’-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2) would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The pathways involved would vary based on the target and the biological system.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzothiophene: The parent compound, which lacks the additional functional groups.
N,N-Diethylethylenediamine: The amine component without the dibenzothiophene moiety.
Maleic Acid: The acid component without the amine or dibenzothiophene moieties.
Uniqueness
N’-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2) is unique due to the combination of the dibenzothiophene moiety with the N,N-diethylethylenediamine and maleate components. This unique structure may confer specific properties and reactivity that are not observed in the individual components or other similar compounds.
Propiedades
Número CAS |
19950-80-2 |
|---|---|
Fórmula molecular |
C27H32N2O8S |
Peso molecular |
544.6 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;N-(dibenzothiophen-4-ylmethyl)-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C19H24N2S.2C4H4O4/c1-3-21(4-2)13-12-20-14-15-8-7-10-17-16-9-5-6-11-18(16)22-19(15)17;2*5-3(6)1-2-4(7)8/h5-11,20H,3-4,12-14H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
Clave InChI |
COMOKTVYJQIJLE-SPIKMXEPSA-N |
SMILES |
CCN(CC)CCNCC1=C2C(=CC=C1)C3=CC=CC=C3S2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
SMILES isomérico |
CCN(CCNCC1=C2SC3=CC=CC=C3C2=CC=C1)CC.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
CCN(CC)CCNCC1=C2C(=CC=C1)C3=CC=CC=C3S2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Sinónimos |
4-(2-Diaethylaminoaethylaminomethyl)dibenzothiophen di(hydrogenmaleat) [German] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl](2-phenylethyl)amino]-](/img/structure/B11169.png)
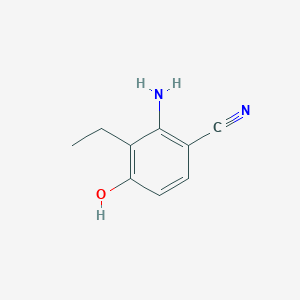
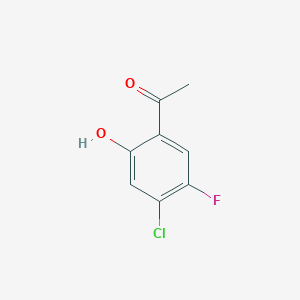
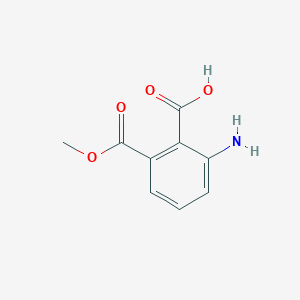

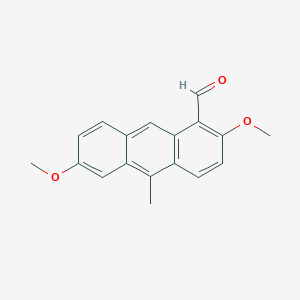
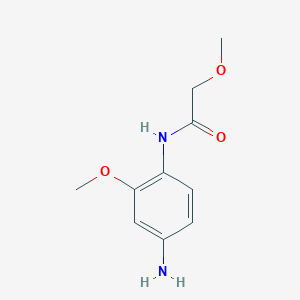
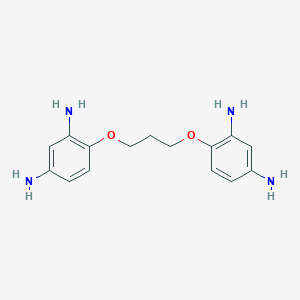
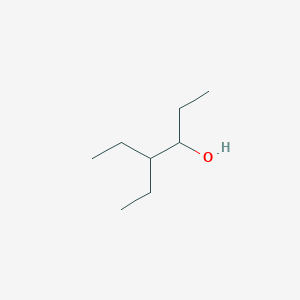


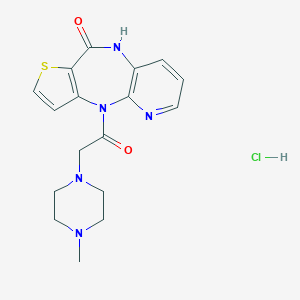
![5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B11200.png)
